

Structural Elucidation of 2-Methyl-4-nitrobenzoic Acid: A Comparative ^{13}C NMR Analysis

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Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzoic acid

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A definitive guide for researchers, scientists, and drug development professionals on the structural characterization of **2-Methyl-4-nitrobenzoic acid** utilizing Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy. This guide provides a comparative analysis with related isomers and precursors, supported by predicted and experimental data, detailed experimental protocols, and a logical workflow for structural determination.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. ^{13}C NMR spectroscopy offers a powerful, non-destructive technique to probe the carbon framework of a molecule, providing invaluable information about the chemical environment of each carbon atom. This guide focuses on the ^{13}C NMR spectral analysis of **2-Methyl-4-nitrobenzoic acid**, a key intermediate in various synthetic pathways.

Comparative Analysis of ^{13}C NMR Chemical Shifts

To confidently assign the carbon signals in the ^{13}C NMR spectrum of **2-Methyl-4-nitrobenzoic acid**, a comparative analysis with structurally similar compounds is essential. The following table summarizes the predicted ^{13}C NMR chemical shifts for **2-Methyl-4-nitrobenzoic acid** and contrasts them with the experimental data of 4-Nitrobenzoic acid, 2-Nitrobenzoic acid, 2-Methylbenzoic acid, the isomeric 3-Methyl-4-nitrobenzoic acid, and the related compound 2,4-Dinitrotoluene. This comparison allows for a more robust interpretation of the substituent effects on the benzene ring.

Carbon Atom	Predicted 2-Methyl-4-nitrobenzoic acid (ppm)	Experimental 4-Nitrobenzoic acid (ppm)	Experimental 2-Nitrobenzoic acid (ppm)	Experimental 2-Methylbenzoic acid (ppm)	Experimental 3-Methyl-4-nitrobenzoic acid (ppm)	Experimental 2,4-Dinitrotoluene (ppm)
C1	137.9	135.8	130.3	140.9	132.8	132.9
C2	141.5	130.8	147.8	131.6	136.1	147.8
C3	124.9	123.6	124.3	131.6	144.1	121.2
C4	149.3	150.5	129.5	125.8	149.9	145.8
C5	120.9	123.6	133.0	125.8	123.1	127.4
C6	131.8	130.8	133.0	129.9	128.1	119.5
-COOH	168.9	167.2	166.5	172.5	168.2	-
-CH3	21.2	-	-	21.6	20.5	20.7

Note: Predicted data for **2-Methyl-4-nitrobenzoic acid** was generated using a standard NMR prediction algorithm. Experimental data for other compounds were obtained from publicly available spectral databases.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a detailed methodology for acquiring a standard ^{13}C NMR spectrum of a small organic molecule like **2-Methyl-4-nitrobenzoic acid**.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample (**2-Methyl-4-nitrobenzoic acid**).
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d6 (DMSO-d_6)). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

- Transfer the solution to a standard 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Spectrometer Setup:

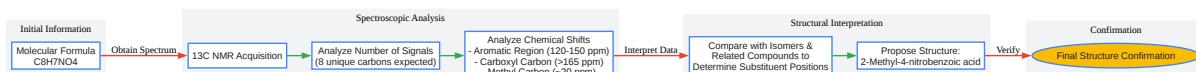
- The ^{13}C NMR spectrum is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The instrument is tuned to the ^{13}C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
- Standard acquisition parameters for a proton-decoupled ^{13}C NMR experiment include:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0-220 ppm
 - Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software.
- A Fourier Transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum.
- The spectrum is phased and baseline corrected to ensure accurate peak integration and chemical shift determination.
- The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Structural Elucidation Workflow

The process of elucidating the structure of **2-Methyl-4-nitrobenzoic acid** from its molecular formula and ^{13}C NMR data follows a logical progression. The diagram below illustrates this workflow.



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Workflow for the structural elucidation of **2-Methyl-4-nitrobenzoic acid** using ^{13}C NMR.

By following this systematic approach, researchers can confidently determine the structure of **2-Methyl-4-nitrobenzoic acid** and distinguish it from its isomers, ensuring the integrity of their chemical syntheses and downstream applications.

- To cite this document: BenchChem. [Structural Elucidation of 2-Methyl-4-nitrobenzoic Acid: A Comparative ^{13}C NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129869#structural-elucidation-of-2-methyl-4-nitrobenzoic-acid-using-13c-nmr>

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